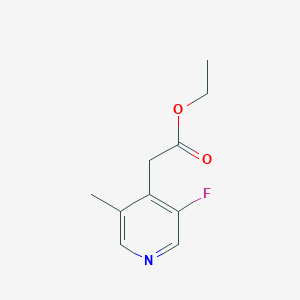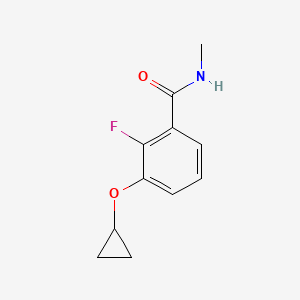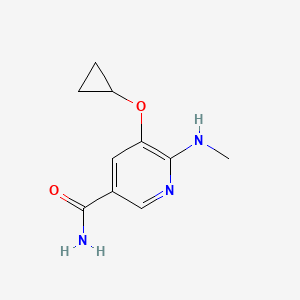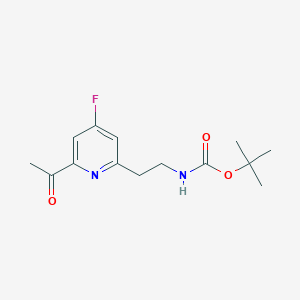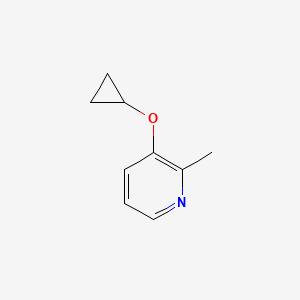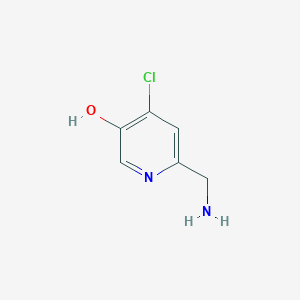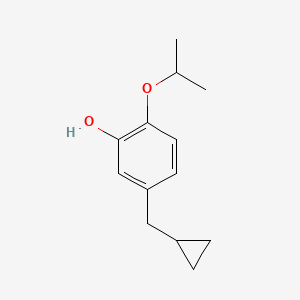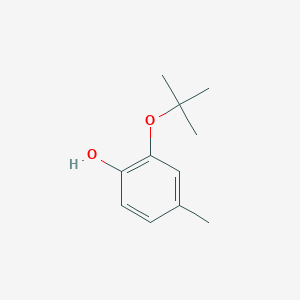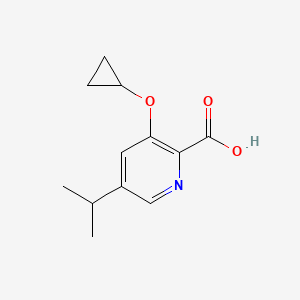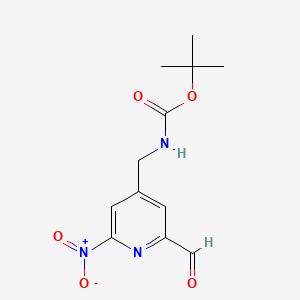
3-Cyclopropoxy-N-methyl-4-(methylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-N-methyl-4-(methylamino)benzamide is an organic compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a benzamide core. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of 3-Cyclopropoxy-N-methyl-4-(methylamino)benzamide can be achieved through several synthetic routes. One common method involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This process can be carried out in a continuous flow microreactor system, which allows for precise control of reaction conditions and high yields. The reaction typically involves the use of acylating reagents and specific reaction conditions to ensure selective acylation .
Análisis De Reacciones Químicas
3-Cyclopropoxy-N-methyl-4-(methylamino)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, benzoic anhydride, and other acylating agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride results in the formation of N-(3-Amino-4-methylphenyl)benzamide .
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research. It is used as a building block in medicinal chemistry for the synthesis of various drug candidates . Its unique structure makes it valuable in the development of pharmaceuticals, particularly those targeting specific molecular pathways. Additionally, it is used in the study of reaction kinetics and mechanisms, providing insights into the behavior of similar compounds under different conditions .
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-N-methyl-4-(methylamino)benzamide involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to interact with various enzymes and receptors, influencing their activity and leading to specific biological effects . Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
Comparación Con Compuestos Similares
3-Cyclopropoxy-N-methyl-4-(methylamino)benzamide can be compared to other similar compounds, such as N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide . These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture.
Propiedades
Fórmula molecular |
C12H16N2O2 |
|---|---|
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-N-methyl-4-(methylamino)benzamide |
InChI |
InChI=1S/C12H16N2O2/c1-13-10-6-3-8(12(15)14-2)7-11(10)16-9-4-5-9/h3,6-7,9,13H,4-5H2,1-2H3,(H,14,15) |
Clave InChI |
WPRZEWVDDCXYIV-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=C(C=C1)C(=O)NC)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



